An In-depth Technical Guide on the Physicochemical Properties of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol
An In-depth Technical Guide on the Physicochemical Properties of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical properties, synthesis, and potential applications of the novel compound, 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol. While experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from established principles of medicinal chemistry and data on its core structural motifs: the pyrazole ring and the trifluoromethyl group. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of fluorinated pyrazole-containing compounds.
Introduction: The Rationale for 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol in Drug Discovery
The pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles is a cornerstone of modern drug discovery. The strategic combination of privileged scaffolds and bio-functional groups is a key approach in the design of new molecular entities. The structure of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol incorporates two such critical moieties: the pyrazole ring and a trifluoromethyl group, suggesting a high potential for biological activity.
The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. It is a prominent feature in numerous FDA-approved drugs, demonstrating a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antipsychotic effects.[1][2] The versatility of the pyrazole ring stems from its ability to act as a bioisostere for other aromatic systems and its capacity to engage in hydrogen bonding, which is crucial for molecular recognition at biological targets.[1][3]
The trifluoromethyl (-CF3) group is a powerful tool in medicinal chemistry for optimizing the properties of drug candidates.[4][5][6] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[4][5] The incorporation of a trifluoromethyl group can also modulate the pKa of nearby functional groups, influencing the overall ionization state and solubility of the molecule.[6]
This guide will explore the anticipated physicochemical characteristics of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol, propose a viable synthetic pathway, and discuss its potential as a valuable building block in the development of new therapeutics.
Proposed Synthesis Pathway
A plausible synthetic route to 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol would likely involve a multi-step process, beginning with the formation of the pyrazole-phenyl linkage, followed by the introduction of the trifluoroethanol moiety.
A potential synthetic workflow is outlined below:
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: A Hypothetical Approach
Step 1: Synthesis of 2-(Pyrazol-1-yl)benzaldehyde (Intermediate 1)
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To a stirred solution of 2-bromobenzaldehyde (1 equivalent) and pyrazole (1.2 equivalents) in dimethylformamide (DMF), add copper(I) iodide (0.1 equivalents) and potassium carbonate (2 equivalents).
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Heat the reaction mixture at 110-120 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous mixture with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 2-(pyrazol-1-yl)benzaldehyde.
Step 2: Synthesis of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol (Final Product)
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Dissolve 2-(pyrazol-1-yl)benzaldehyde (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.
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Add trifluoromethyltrimethylsilane (Ruppert-Prakash reagent, 1.5 equivalents) to the solution.
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Add a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 equivalents) dropwise to the reaction mixture.
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Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.
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Monitor the reaction by TLC.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the mixture with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the final product by column chromatography on silica gel.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol based on its structural components.
| Property | Predicted Value/Characteristic | Rationale and Supporting Evidence |
| Molecular Formula | C11H9F3N2O | Based on the chemical structure. |
| Molecular Weight | 258.20 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Many similar aromatic compounds are crystalline solids at room temperature. |
| Melting Point | Moderately high | The presence of aromatic rings and the potential for hydrogen bonding from the hydroxyl group would contribute to a higher melting point compared to non-aromatic, non-polar analogs. |
| Boiling Point | High | The molecular weight and polar functional groups suggest a high boiling point, likely requiring vacuum distillation to prevent decomposition. The boiling point of the related 2,2,2-trifluoroethanol is 73.6 °C. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). Limited solubility in water. | The pyrazole and hydroxyl groups will contribute to some water solubility, but the phenyl ring and trifluoromethyl group will increase lipophilicity, likely resulting in overall poor aqueous solubility. |
| pKa | The hydroxyl proton is expected to be more acidic than a typical alcohol due to the electron-withdrawing effect of the adjacent trifluoromethyl group. The pyrazole ring is weakly basic. The pKa of 2,2,2-trifluoroethanol is approximately 12.4.[7] | The strong inductive effect of the -CF3 group stabilizes the corresponding alkoxide, increasing the acidity of the alcohol.[6] |
| LogP | Moderately lipophilic | The phenyl ring and trifluoromethyl group are lipophilic, while the pyrazole and hydroxyl groups are more hydrophilic. The calculated LogP would likely be in the range of 2-4, a favorable range for many drug candidates. The trifluoromethyl group generally increases lipophilicity.[4] |
Spectroscopic and Analytical Characterization (Predicted)
A comprehensive analytical workflow would be necessary to confirm the structure and purity of the synthesized compound.
Caption: Analytical workflow for compound characterization.
Expected Spectroscopic Data
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¹H NMR:
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Aromatic protons on the phenyl and pyrazole rings would appear in the downfield region (δ 7.0-8.5 ppm).
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The methine proton (-CH(OH)-) would likely be a quartet due to coupling with the three fluorine atoms of the -CF3 group.
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The hydroxyl proton (-OH) would be a broad singlet, and its chemical shift would be solvent-dependent.
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-
¹³C NMR:
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Aromatic carbons would be observed in the typical range of δ 110-150 ppm.
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The carbon of the -CF3 group would appear as a quartet due to one-bond coupling with the fluorine atoms.
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The carbon of the -CH(OH)- group would also show coupling to the fluorine atoms.
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-
¹⁹F NMR:
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A singlet or a doublet (if coupled to the methine proton) would be expected for the -CF3 group.
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-
Infrared (IR) Spectroscopy:
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A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.
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Strong C-F stretching bands would be expected in the region of 1000-1350 cm⁻¹.
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Aromatic C-H and C=C stretching vibrations would also be present.
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-
Mass Spectrometry (MS):
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High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The molecular ion peak [M]+ or protonated molecule [M+H]+ would be observed at m/z corresponding to the molecular weight.
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Potential Applications in Drug Development
The unique combination of the pyrazole scaffold and the trifluoroethanol moiety in 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol suggests several promising avenues for its application in drug discovery.
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Kinase Inhibitors: Many kinase inhibitors incorporate a pyrazole ring, which can form key hydrogen bonds within the ATP-binding pocket of kinases.[8] The trifluoromethyl group can enhance binding affinity and improve metabolic stability, making this compound a potential starting point for the development of novel kinase inhibitors for oncology or inflammatory diseases.[5]
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Anti-inflammatory Agents: Pyrazole derivatives, such as celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][9] The structural features of the title compound could be explored for the development of new anti-inflammatory drugs.
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Central Nervous System (CNS) Agents: The lipophilicity imparted by the trifluoromethyl group can facilitate crossing the blood-brain barrier.[4] Pyrazole-containing compounds have shown promise as antipsychotic and antidepressant agents.[2][9] Therefore, derivatives of this molecule could be investigated for their potential in treating neurological and psychiatric disorders.
Conclusion
While direct experimental data on 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol is limited, a thorough analysis of its structural components provides a strong basis for predicting its physicochemical properties and potential utility. The combination of the pharmacologically privileged pyrazole ring and the property-enhancing trifluoromethyl group makes this molecule a highly attractive scaffold for further investigation in medicinal chemistry. The proposed synthetic route and predicted analytical data in this guide offer a foundational framework for researchers to synthesize and characterize this novel compound, paving the way for the exploration of its biological activities and potential as a lead structure in drug discovery programs.
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